molecular formula C6H15ClN2O B2994124 (2R)-2-amino-3,3-dimethylbutanamide;hydrochloride CAS No. 1476748-74-9

(2R)-2-amino-3,3-dimethylbutanamide;hydrochloride

Cat. No.: B2994124
CAS No.: 1476748-74-9
M. Wt: 166.65
InChI Key: ZTHDYUDIZSIFRY-WCCKRBBISA-N
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Description

(2R)-2-amino-3,3-dimethylbutanamide;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amides. It is characterized by the presence of an amide group (-CONH2) attached to a butane backbone. The compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: (2R)-2-amino-3,3-dimethylbutanamide;hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to act as a model compound in various biochemical assays.

Medicine: The compound has potential applications in the development of new therapeutic agents. It is being investigated for its role in modulating biological pathways that are implicated in diseases such as cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

Target of Action

The primary target of ®-2-amino-3,3-dimethyl-butyric acid amide, hydrochloride, an amide compound, is likely to be proteins in the body. Amides are known to be the basic unit from which all proteins are made . The amide linkage is extremely important for biological molecules because amides make up the backbone of proteins .

Mode of Action

The compound’s interaction with its targets involves the formation of amide bonds, which are key components used to connect two amino acids known as peptide linkages . This interaction results in changes at the molecular level, affecting the structure and function of the proteins.

Biochemical Pathways

The compound may affect various biochemical pathways, particularly those involving protein synthesis and metabolism. Proteins are polymers of amino acids, linked by amide groups known as peptide bonds . The compound, being an amide, could potentially influence these pathways and their downstream effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the hydrolysis of amides, a key reaction involving this compound, can be influenced by both acidic and alkaline conditions . Furthermore, the compound’s stability and reactivity could be affected by the presence of other reactive species in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3,3-dimethylbutanamide;hydrochloride typically involves the reaction of 3,3-dimethylbutanoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted amides or other derivatives.

Comparison with Similar Compounds

  • (2R)-2-amino-3,3-dimethylbutanoic acid
  • (2R)-2-amino-3,3-dimethylbutanol
  • (2R)-2-amino-3,3-dimethylbutylamine

Uniqueness: (2R)-2-amino-3,3-dimethylbutanamide;hydrochloride is unique due to its specific amide functional group and the presence of a hydrochloride salt. This combination imparts distinct chemical and physical properties, such as solubility and stability, which differentiate it from other similar compounds.

Properties

IUPAC Name

(2R)-2-amino-3,3-dimethylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHDYUDIZSIFRY-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476748-74-9
Record name (2R)-2-amino-3,3-dimethylbutanamide hydrochloride
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